molecular formula C20H13NO2S B12918416 S-Phenyl 4-(1,3-benzoxazol-2-yl)benzene-1-carbothioate CAS No. 62572-77-4

S-Phenyl 4-(1,3-benzoxazol-2-yl)benzene-1-carbothioate

Cat. No.: B12918416
CAS No.: 62572-77-4
M. Wt: 331.4 g/mol
InChI Key: MQDDPMUUXPQKMJ-UHFFFAOYSA-N
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Description

S-Phenyl 4-(benzo[d]oxazol-2-yl)benzothioate is a compound that belongs to the class of benzothioates, which are known for their diverse applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Phenyl 4-(benzo[d]oxazol-2-yl)benzothioate typically involves the nucleophilic substitution reaction of acyl chloride with thiol or thiophenol. This reaction can be efficiently carried out under mild conditions and is often characterized by the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like triethylamine . The reaction conditions are generally mild, making the process efficient and yielding high-purity products.

Industrial Production Methods

Industrial production of S-Phenyl 4-(benzo[d]oxazol-2-yl)benzothioate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The process involves stringent control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

S-Phenyl 4-(benzo[d]oxazol-2-yl)benzothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Mechanism of Action

The mechanism of action of S-Phenyl 4-(benzo[d]oxazol-2-yl)benzothioate involves its ability to absorb UV light and generate free radicals, which initiate polymerization reactions. This property makes it an effective photoinitiator in UV-curing processes . Additionally, its interaction with biological targets such as tyrosinase involves binding to the enzyme’s active site, inhibiting its activity and thus reducing melanin production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-Phenyl 4-(benzo[d]oxazol-2-yl)benzothioate stands out due to its unique combination of a benzoxazole ring and a benzothioate moiety, which imparts distinct photophysical and chemical properties. Its ability to act as a photoinitiator with extended UV absorption makes it particularly valuable in applications requiring long-wavelength UV light .

Properties

CAS No.

62572-77-4

Molecular Formula

C20H13NO2S

Molecular Weight

331.4 g/mol

IUPAC Name

S-phenyl 4-(1,3-benzoxazol-2-yl)benzenecarbothioate

InChI

InChI=1S/C20H13NO2S/c22-20(24-16-6-2-1-3-7-16)15-12-10-14(11-13-15)19-21-17-8-4-5-9-18(17)23-19/h1-13H

InChI Key

MQDDPMUUXPQKMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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